Cyclobuta[b]quinoxaline-1,2-diol
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Overview
Description
Cyclobuta[b]quinoxaline-1,2-diol is a nitrogen-containing heterocyclic compound with a unique structure that includes both benzene and pyrazine rings. This compound is part of the quinoxaline family, which is known for its significant presence in natural products and biologically active molecules . Quinoxalines are widely studied due to their diverse applications in medicinal chemistry, organic semiconductors, and fluorescent dyes .
Mechanism of Action
Mode of Action
Cyclobuta[b]quinoxaline-1,2-diol, also known as 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione or Cyclobuta[b]quinoxaline-1,2(3H,8H)-dione, is believed to interact with its targets through a redox mechanism . This compound is a promising candidate for redox-active organic materials (ROMs) due to its exceptional stability and high redox potentials .
Biochemical Pathways
It’s known that the compound is involved in redox reactions, which are fundamental to numerous biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. Preliminary research suggests that this compound exhibits remarkable thermal stability, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are the subject of ongoing research. Its redox activity suggests it may have significant impacts at the molecular level, potentially influencing a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its thermal stability suggests it may retain its activity under a range of temperature conditions .
Preparation Methods
The synthesis of Cyclobuta[b]quinoxaline-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of 2-nitroanilines with vicinal diols via transfer hydrogenative condensation . This process uses an iron-catalyzed one-pot synthesis, where the tricarbonyl (h4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes, generating the corresponding carbonyl and 1,2-diaminobenzene intermediates in situ . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct .
Chemical Reactions Analysis
Cyclobuta[b]quinoxaline-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . Common reagents used in these reactions include trimethylamine N-oxide, which activates the iron complex in the transfer hydrogenation process . Major products formed from these reactions include quinoxaline derivatives, which are valuable in medicinal chemistry and other applications .
Scientific Research Applications
Cyclobuta[b]quinoxaline-1,2-diol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active molecules . In biology and medicine, quinoxaline derivatives have shown significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These compounds are also used in the development of drugs for treating cancer, AIDS, plant viruses, and schizophrenia . Additionally, this compound is used in the industry for the production of organic semiconductors and fluorescent dyes .
Comparison with Similar Compounds
Cyclobuta[b]quinoxaline-1,2-diol is unique due to its specific structure and the presence of both benzene and pyrazine rings. Similar compounds include other quinoxaline derivatives, such as quinacillin, sulfaquinoxaline, clofazimine, and echinomycin . These compounds share the quinoxaline moiety but differ in their specific structures and applications. This compound stands out due to its unique synthetic routes and diverse applications in various fields .
Properties
IUPAC Name |
cyclobuta[b]quinoxaline-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYCKLYTVAUTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406701 |
Source
|
Record name | Cyclobuta[b]quinoxaline-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20420-52-4 |
Source
|
Record name | Cyclobuta[b]quinoxaline-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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